molecular formula C14H21NO4S B2466115 N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide CAS No. 1396782-17-4

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide

Cat. No. B2466115
CAS RN: 1396782-17-4
M. Wt: 299.39
InChI Key: VCTFIGDFWFKPCW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide” are not specified in the searched resources.

Scientific Research Applications

  • Antitumor Activity and Gene Expression Studies :

    • Compounds from sulfonamide-focused libraries, including variants like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have shown promise in antitumor screens. These compounds are potent cell cycle inhibitors and have progressed to clinical trials. They disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines. Gene expression analysis of these sulfonamides has shed light on their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
  • Carbonic Anhydrase Inhibition :

    • Novel benzene- and tetrafluorobenzenesulfonamide derivatives have been synthesized using click chemistry. These compounds have shown to be effective inhibitors of the cytosolic carbonic anhydrase isoforms I and II, and even more potent against tumor-associated isoforms IX and XII. The X-ray crystal structures of these sulfonamides with hCA II have provided insights into the inhibitory mechanism (Pala et al., 2014).
  • Antimycobacterial Agents :

    • Thiol-activated sources of sulfur dioxide, like 2,4-dinitrophenylsulfonamides, have been evaluated as antimycobacterial agents. One such compound, N-Benzyl-2,4-dinitrobenzenesulfonamide, demonstrated higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).
  • Synthesis of Benzonitriles :

    • N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This process is efficient for synthesizing pharmaceutical intermediates and allows chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).
  • Anticancer Effects of Dibenzenesulfonamides :

    • New dibenzensulfonamides have been synthesized and evaluated for their anticancer properties. These compounds induce apoptosis and autophagy pathways in cancer cells, and effectively inhibit tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII (Gul et al., 2018).
  • Synthesis and Catalysis :

    • Sulfonamide-substituted iron phthalocyanine compounds have been developed for use in oxidation reactions. These compounds exhibit remarkable stability under oxidative conditions and have been applied in the synthesis of olefins (Işci et al., 2014).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for this compound is not available in the searched resources .

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-2-19-13-5-3-4-6-14(13)20(17,18)15-10-9-12(16)11-7-8-11/h3-6,11-12,15-16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTFIGDFWFKPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide

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